molecular formula C23H28O3 B1343630 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylvalerophenone CAS No. 898756-68-8

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylvalerophenone

Cat. No. B1343630
M. Wt: 352.5 g/mol
InChI Key: KNCOUZQWWGULJS-UHFFFAOYSA-N
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Description

The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-phenylvalerophenone” is a complex organic molecule. It likely contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a phenyl group, which is a ring of six carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds, such as “5-(5,5-dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone”, have a molecular weight of 320.43 .

Scientific Research Applications

Applications in Material Science and Chemistry

Photovoltaic Cell Development : A study by Jørgensen and Krebs (2005) presented new monomers for the directional stepwise synthesis of oligophenylenevinylenes (OPVs), including a derivative closely related to the compound . These monomers were used to synthesize trimeric OPVs, which were then tested as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% in blends with a soluble C60 derivative, PCBM (Jørgensen & Krebs, 2005).

Synthesis and Structural Studies : Kuhn, Al-Sheikh, and Steimann (2003) explored the synthesis and structure of a new compound through the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine and aqueous potassium carbonate. This research contributes to understanding the structural aspects and potential applications of dioxane derivatives in chemical synthesis (Kuhn, Al-Sheikh, & Steimann, 2003).

Catalysis and Glycerol Conversion : Deutsch, Martin, and Lieske (2007) investigated the acid-catalysed condensation of glycerol with various aldehydes and ketones to synthesize [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research highlights the potential of using solid acids as heterogeneous catalysts for converting glycerol, a renewable material, into valuable chemical precursors (Deutsch, Martin, & Lieske, 2007).

Applications in Pharmacology and Herbicide Development

Thromboxane A2 Receptor Antagonism : Brewster, Caulkett, and Jessup (1987) found that a compound structurally similar to the one acted as a specific, competitive antagonist of the thromboxane A2 receptor, with potential implications for treating cardiovascular diseases (Brewster, Caulkett, & Jessup, 1987).

Herbicidal Activity of Pyrazole Benzophenone Derivatives : A study by Fu et al. (2017) on the design and synthesis of 1-acyl-3-phenyl-pyrazol benzophenones, starting from materials including 1,3-diphenylpropane-1,3-dione and dimethylformamide dimethylacetal, showed that these compounds exhibited significant herbicidal activity. This suggests potential agricultural applications of related dioxane derivatives (Fu et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle chemicals with care and to follow safety protocols .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, without more specific information, it’s difficult to predict what these might be .

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O3/c1-23(2)16-25-22(26-17-23)11-7-6-10-21(24)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-5,8-9,12-15,22H,6-7,10-11,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCOUZQWWGULJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646042
Record name 1-([1,1'-Biphenyl]-4-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylvalerophenone

CAS RN

898756-68-8
Record name 1-([1,1'-Biphenyl]-4-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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